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Compound of Interest

Compound Name: 1,6-Naphthyridine-3,8-diamine
CAS No.: 1864060-88-7
Cat. No.: B1461873
Get Quote
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Executive Summary

The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern medicinal
chemistry, offering a distinct bioisosteric alternative to quinolines, isoquinolines, and
guinazolines. Its strategic nitrogen placement (N1, N6) confers unique electronic properties that
enhance aqueous solubility and hydrogen bond acceptance capacity without significantly
increasing lipophilicity.

This guide details the technical roadmap for discovering novel 1,6-naphthyridine-based entities
(NBEs), focusing on Type Il Kinase Inhibitors and Antiviral Agents. It moves beyond classical
Friedlander synthesis to explore modular, high-throughput-amenable synthetic platforms (e.qg.,
the Ditriflate Gateway) and provides validated protocols for structure-activity relationship (SAR)
optimization.

Structural Significance & Rational Design
The Nitrogen Advantage
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The 1,6-naphthyridine core (diazanaphthalene) is distinguished by its dipole moment and
basicity profiles. Unlike the 1,5- or 1,8-isomers, the 1,6-arrangement allows for specific binding
modes in ATP-binding pockets of kinases:

e N1 Position: Often acts as a hydrogen bond acceptor for the hinge region backbone (e.qg.,
interaction with Val/Ala residues).

» N6 Position: Modulates pKa (approx. 3.8—4.0), improving solubility in acidic media
(lysosomes/gastric) compared to quinoline analogs.

e C5/C7 Vectors: Critical for accessing the "selectivity pocket" (DFG-out conformation) in
kinases or the hydrophobic cleft in viral integrases.

SAR Logic & Pharmacophore Mapping

The following diagram illustrates the functionalization logic for a Type Il Kinase Inhibitor based
on the 1,6-naphthyridine core.
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Figure 1: Pharmacophore mapping for kinase inhibition. The N1 nitrogen anchors the molecule,
while C7 functionalization drives selectivity.

Advanced Synthetic Architectures
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Traditional methods like the Skraup reaction often require harsh conditions and offer limited
regioselectivity. For modern library generation, we utilize the Ditriflate Gateway Strategy. This
approach allows for the sequential, regioselective functionalization of the ring system, enabling
rapid "scaffold hopping.”

The Ditriflate Gateway Protocol

This method constructs a highly reactive 1,6-naphthyridine-5,7-ditriflate intermediate, which can
undergo iterative cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Mechanism of Action:

o Precursor Assembly: Condensation of 4-aminonicotinates with malonates or acetates.
» Activation: Conversion of the resulting 5,7-dione to the ditriflate using triflic anhydride (

).

 Differentiation: The C7-triflate is electronically more deficient and sterically accessible,
reacting first (at lower temperatures), followed by the C5-triflate.
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Figure 2: The Ditriflate Gateway workflow for rapid library generation.
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Experimental Protocols
Synthesis of 1,6-Naphthyridine-5,7-ditriflate

Objective: Create the electrophilic core for diversification.

Reagents:

1,6-naphthyridine-5,7(6H,8H)-dione (1.0 eq)

Trifluoromethanesulfonic anhydride (

, 4.0 eq)

Pyridine (6.0 eq)

Dichloromethane (DCM, anhydrous)

Procedure:

Suspension: Suspend the dione (2.0 g, 12.3 mmol) in anhydrous DCM (40 mL) at 0°C under
nitrogen.

o Base Addition: Add pyridine (5.9 mL, 73.8 mmol) dropwise. The suspension may clear
slightly.

o Activation: Add

(8.3 mL, 49.2 mmol) dropwise over 20 minutes, maintaining temperature <5°C.

e Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (the ditriflate is
highly non-polar).

e Workup: Quench with saturated

(cold). Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.
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« Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is an unstable white
solid; store at -20°C under argon.

Causality Check:Why 4.0 eq of

? The dione tautomerizes; excess reagent ensures complete O-triflylation of both tautomeric
hydroxyls and drives the equilibrium away from the amide form.

Biological Validation: Type Il Kinase Assay (AXL/c-Met)

Objective: Evaluate potency (

) and selectivity.[1]

Method: FRET-based LanthaScreen™ Eu Kinase Binding Assay. Rationale: Type Il inhibitors
bind the DFG-out conformation. Binding assays are often more sensitive for Type Il inhibitors
than activity assays because they directly measure displacement of a tracer, independent of
ATP concentration (which is high in cells).

Protocol:

o Reagents: Kinase (AXL or c-Met), Eu-anti-tag antibody, AlexaFluor® 647-labeled Kinase
Tracer.

e Plating: Dispense 5

L of test compound (1,6-naphthyridine derivative) in 1% DMSO into 384-well plates.

e Master Mix;: Add 5

L of Kinase/Antibody mixture. Incubate 15 min.
e Tracer: Add 5
L of Tracer.

e Incubation: Incubate 60 min at Room Temp.

» Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex:
340 nm, Em: 665 nm/615 nm).
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e Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to Sigmoidal Dose-Response

curve.

Case Study: Optimization of FGFR4 Inhibitors

Recent work has highlighted the utility of 1,6-naphthyridin-2-ones as covalent inhibitors of
FGFRA4, a target in hepatocellular carcinoma.

Data Summary: Impact of C7-Substitution The table below demonstrates how modifying the C7
position of the 1,6-naphthyridine core affects potency and metabolic stability (Data adapted
from recent literature [1, 2]).

FGFR4 ]
Compound ID  C7 Substituent (min, Human Notes
(nM) Microsomes)
Naph-1 -H >1000 >60 Inactive core
High potency,
Naph-12 Phenyl 45 12 g. P y.
rapid metabolism
Lead Candidate:
Steric bulk
. protects
2,6-dichloro-3,5- .
Naph-19g 1.2 48 metabolic soft

dimethoxyphenyl
spots; Halogens

fill hydrophobic
pocket.

Interpretation: The 1,6-naphthyridine scaffold provides the rigid template. The introduction of
the electron-rich dimethoxyphenyl group at C7 (via the Suzuki coupling described in Section 2)
creates a critical "molecular clamp" interaction, while the chlorines prevent oxidative
metabolism on the phenyl ring.

Future Outlook: PROTACs and Beyond

The 1,6-naphthyridine scaffold is currently being adapted for PROTAC (Proteolysis Targeting
Chimera) linkers. The solvent-exposed C2 or C3 positions offer ideal attachment points for
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PEG linkers to recruit E3 ligases (e.g., Cereblon), allowing for the degradation of "undruggable”
targets rather than simple inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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